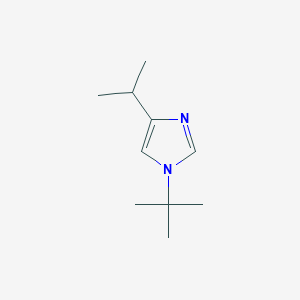

N-Methyl Zonisamide

Overview

Description

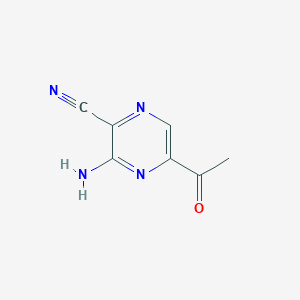

N-Methyl Zonisamide is a chemical compound belonging to the sulfonamide anticonvulsant class. It is known for its potential therapeutic applications, particularly in the treatment of epilepsy. The compound is characterized by its ability to modulate voltage-gated sodium and calcium channels, as well as enhance GABAergic neurotransmission, which collectively contribute to its anticonvulsant properties .

Mechanism of Action

Target of Action

N-Methyl Zonisamide, similar to its parent compound Zonisamide , is believed to primarily target voltage-gated sodium channels and T-type calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .

Mode of Action

This compound is thought to exert its effects by inhibiting the repetitive firing of these voltage-gated sodium channels and reducing the currents of T-type calcium channels . This action can lead to a decrease in neuronal excitability, thereby reducing the frequency of seizures .

Biochemical Pathways

For instance, the inhibition of these channels can lead to a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability .

Pharmacokinetics

Zonisamide is known to be rapidly and completely absorbed after oral administration, with a bioavailability of over 90% . It has a long half-life (50-70 hours in adults), allowing for once or twice-daily dosing . , which might also be true for this compound.

Result of Action

The primary result of this compound’s action is a reduction in seizure frequency, given its inhibitory effects on neuronal excitability . This makes it a potentially effective treatment for various types of seizures .

Biochemical Analysis

Biochemical Properties

N-Methyl Zonisamide is believed to exert its effects through the modulation of voltage-gated sodium and calcium channels, while simultaneously enhancing GABAergic neurotransmission . It interacts with enzymes such as the CYP3A4 isoenzyme, which mediates the reduction of Zonisamide to 2-sulfamoylacetylphenol .

Cellular Effects

This compound has been shown to promote neurite elongation in cultured primary motor neurons and NSC34 cells in a concentration-dependent manner . It influences cell function by enhancing neurite regeneration and protecting against oxidative stress-induced cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound exhibits anticonvulsant activity as potent as phenobarbital and carbamazepine but greater than phenytoin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to exhibit anticonvulsant activity in multiple animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

This compound undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90%. Its volume of distribution in adults is 1.0–1.9 L/kg, and plasma protein binding is 40% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Zonisamide typically involves the following steps:

Preparation of 1,2-benzisoxazole-3-methanesulfonic acid: This intermediate is prepared by dissolving 3-bromomethyl-1,2-benzisoxazole in methanol and reacting it with sodium sulfite at 50°C for 4 hours.

Conversion to Acid Chloride: The intermediate is then converted to its acid chloride form using phosphorus oxychloride.

Amidation: The acid chloride is subsequently reacted with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Zonisamide undergoes various chemical reactions, including:

Oxidation: Minor role in its metabolism.

Reduction: Reduction to form 2-sulfamoylacetylphenol.

Substitution: Amidation reactions during its synthesis

Common Reagents and Conditions

Oxidation: Involves enzymes like cytochrome P450.

Reduction: Mediated by CYP3A4 isoenzyme.

Substitution: Utilizes reagents like phosphorus oxychloride and methylamine.

Major Products Formed

Oxidation: N-acetyl zonisamide.

Reduction: 2-sulfamoylacetylphenol.

Substitution: This compound.

Scientific Research Applications

N-Methyl Zonisamide has a wide range of scientific research applications:

Chemistry: Used as a reference material in analytical chemistry.

Biology: Studied for its effects on neuronal activity and neurotransmission.

Medicine: Investigated for its anticonvulsant properties and potential use in treating epilepsy and Parkinson’s disease.

Industry: Utilized in the development of new pharmaceuticals and as a biochemical research tool

Comparison with Similar Compounds

Similar Compounds

Zonisamide: The parent compound, also an anticonvulsant with similar mechanisms of action.

Acetazolamide: Another sulfonamide with carbonic anhydrase inhibitory properties.

Topiramate: Shares some mechanisms of action, including modulation of ion channels and enhancement of GABAergic activity

Uniqueness

N-Methyl Zonisamide is unique due to its specific structural modifications, which enhance its pharmacokinetic properties and therapeutic potential compared to its parent compound, Zonisamide .

Properties

IUPAC Name |

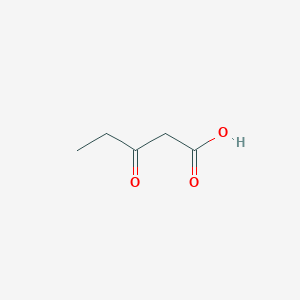

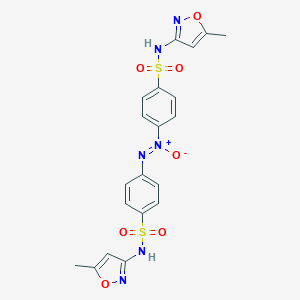

1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLCNEUQVNHBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500736 | |

| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68292-02-4 | |

| Record name | N-Methyl zonisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

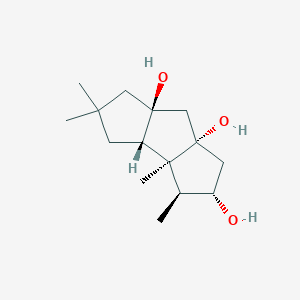

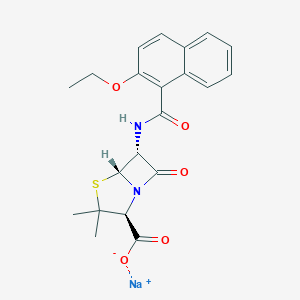

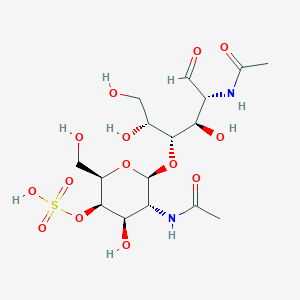

![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)

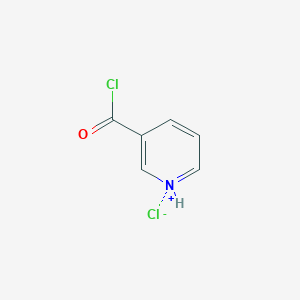

![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)